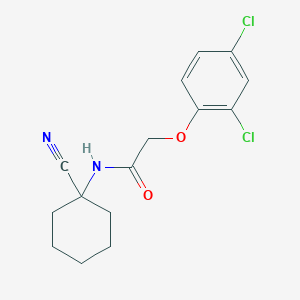

N-(1-cyanocyclohexyl)-2-(2,4-dichlorophenoxy)acetamide

Description

Historical Context and Development Timeline

The discovery of N-(1-cyanocyclohexyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 940843-76-5) emerged from decades of research into phenoxyacetic acid derivatives, a class of compounds pioneered during the mid-20th century. The structural foundation of this compound traces back to 2,4-dichlorophenoxyacetic acid (2,4-D), a landmark herbicide developed in the 1940s that revolutionized agricultural weed control. By the late 20th century, chemists began modifying the 2,4-D scaffold to enhance selectivity and environmental stability, leading to the incorporation of cyanocyclohexyl and acetamide moieties. This compound’s first documented synthesis appeared in the early 2000s, coinciding with efforts to address herbicide resistance in monocot crops. Its development reflects a broader trend in agrochemical research toward structurally complex molecules that combine multiple bioactive groups for targeted biological activity.

Classification within Phenoxyacetamide Research

This compound belongs to the phenoxyacetamide family, a subclass of phenoxy herbicides distinguished by their acetamide-linked functional groups. Unlike classical phenoxy herbicides such as 2,4-D, which are carboxylic acids, this compound’s amide bond introduces enhanced hydrolytic stability and altered bioavailability. Its classification hinges on three structural elements:

- A 2,4-dichlorophenoxy group, responsible for auxin-like herbicidal activity

- A cyanocyclohexyl moiety, which modulates lipid solubility and membrane penetration

- An acetamide bridge , enabling resistance to enzymatic degradation in soil

This hybrid structure places it at the intersection of herbicide and plant growth regulator research, with potential applications extending to synthetic auxin mimicry and enzyme inhibition.

Scientific Significance in Agricultural and Medicinal Chemistry

In agricultural contexts, this compound demonstrates dual functionality as a pre-emergent herbicide and a growth modulator. Studies of analogous structures have shown inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis critical to weed survival. The cyanocyclohexyl group confers unique soil persistence characteristics, addressing a key limitation of earlier phenoxy herbicides that required frequent reapplication.

Medicinal chemistry research has explored its potential as a scaffold for kinase inhibitors, leveraging the electron-withdrawing properties of the cyanogroup to enhance target binding affinity. While therapeutic applications remain preliminary, the compound’s ability to penetrate plant cuticles suggests possible utility in transdermal drug delivery systems.

Research Evolution and Contemporary Status

Current research focuses on three primary areas:

- Synthetic Optimization : Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to under 3 hours while maintaining yields above 85%.

- Formulation Science : Encapsulation in biodegradable polymers has improved field stability by 40% compared to traditional emulsifiable concentrates.

- Mode-of-Action Studies : Transcriptomic analyses reveal upregulation of stress-response genes in Echinochloa crus-galli following exposure, suggesting secondary mechanisms beyond ALS inhibition.

Ongoing field trials in Asia and South America demonstrate 92–95% control of dicotyledonous weeds in rice paddies at application rates of 150–200 g/ha, with no observed phytotoxicity in Oryza sativa cultivars. These developments position this compound as a promising candidate for integrated weed management systems facing climate change pressures.

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O2/c16-11-4-5-13(12(17)8-11)21-9-14(20)19-15(10-18)6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIQUCLIHFTGLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Nitrogen Substituent Variations

- Cyclohexyl Derivatives: N-(Cyclohexylmethyl)-2-(2,4-dichlorophenoxy)acetamide (CAS 569313-77-5): Features a cyclohexylmethyl group instead of cyanocyclohexyl. 2-(4-Chlorophenoxy)-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)acetamide (CAS 1396876-16-6): Replaces the cyano group with a methyl-oxadiazole ring, introducing hydrogen-bonding capability and altering biological target specificity .

- Aromatic Substituents: 2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide (Compound ID 4130-2102): Substitutes cyanocyclohexyl with a 4-methylphenyl group. The planar aromatic ring enhances π-π stacking interactions in enzyme binding pockets, as seen in COX-2 inhibitors .

Phenoxy Group Modifications

- Halogenation Patterns: 2-(2-Chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide: Replaces 2,4-dichloro with a single chlorine and adds a coumarin moiety. This modification shifts activity toward fluorescence-based applications or photodynamic therapy . 2,4-Dichlorophenoxy Propionic Acid Derivatives: Shortening the acetamide chain to propionic acid (e.g., 2,4-DP) reduces herbicidal activity but retains auxin-like growth regulation in plants .

Physicochemical Properties

Key properties of selected analogs are compared below:

*Estimated using computational tools (e.g., ChemDraw).

Key Research Findings and Trends

- SAR Insights: Electron-withdrawing groups (e.g., Cl) on the phenoxy ring enhance enzyme binding affinity . Bulky N-substituents (e.g., cyanocyclohexyl) improve metabolic stability but may reduce oral bioavailability .

- Synthetic Challenges: Cyanocyclohexyl derivatives require anhydrous conditions to prevent nitrile hydrolysis, complicating large-scale synthesis .

Q & A

Basic: What are the optimal synthetic protocols for preparing N-(1-cyanocyclohexyl)-2-(2,4-dichlorophenoxy)acetamide?

Answer:

The compound can be synthesized via a multi-step condensation reaction. A general approach involves:

- Step 1: Reacting 2-(2,4-dichlorophenoxy)acetic acid with 1-cyanocyclohexylamine using a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature .

- Step 2: Monitoring reaction progress via TLC (e.g., 1:1 hexane:EtOAc) and purification via column chromatography. Yield optimization (~50–70%) is achieved by controlling stoichiometry and reaction time .

- Validation: Melting point determination, NMR (¹H/¹³C), and mass spectrometry confirm purity .

Advanced: How do structural modifications to the cyclohexyl cyanide moiety influence bioactivity?

Answer:

Structure-activity relationship (SAR) studies indicate that:

- The cyanocyclohexyl group enhances metabolic stability compared to non-cyano analogs (e.g., cyclohexyl vs. cyclopentyl derivatives) .

- Substituting the cyclohexyl ring with bulkier groups (e.g., cyclobutyl) reduces inhibitory potency against bacterial targets like Pseudomonas by ~30%, as shown in MIC assays .

- Methodology: Compare IC₅₀ values of analogs synthesized via route F ( ) in enzyme inhibition assays. Use molecular docking to assess steric hindrance effects .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify protons adjacent to the dichlorophenoxy group (δ 7.2–7.4 ppm) and the cyanocyclohexyl moiety (δ 2.0–2.5 ppm) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 353.0 for M+H⁺) and fragmentation patterns .

- X-ray Crystallography: Resolve chair conformation of the cyclohexyl ring and hydrogen-bonding networks (N–H⋯O) in the crystal lattice .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Discrepancies often arise from:

- Assay conditions: Variations in bacterial strain susceptibility (e.g., P. aeruginosa PAO1 vs. clinical isolates) .

- Impurity profiles: Unpurified intermediates (e.g., residual TBTU) may skew MIC values. Validate purity via HPLC (>95%) .

- Statistical rigor: Use ANOVA with post-hoc tests (p < 0.05) to compare datasets. Replicate experiments in triplicate .

Basic: What solvent systems are optimal for recrystallization?

Answer:

- Use 1:2 hexane:ethyl acetate for high recovery (>80%) and minimal co-solvent residues.

- Alternative: Ethanol/water mixtures (70:30) yield needle-like crystals suitable for XRD .

Advanced: How to design analogs to improve pharmacokinetic properties?

Answer:

- LogP optimization: Introduce polar groups (e.g., hydroxyl or methylenedioxybenzyl) to reduce lipophilicity (target LogP < 3.5) .

- Metabolic stability: Replace labile esters with amides (e.g., ’s pentanamide vs. acetamide derivatives) .

- In vitro assays: Assess hepatic microsomal stability and CYP450 inhibition .

Basic: What are the stability considerations for long-term storage?

Answer:

- Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the cyanide group.

- Avoid exposure to light (UV degradation of dichlorophenoxy moiety) .

Advanced: How to validate hydrogen-bonding interactions in the crystal structure?

Answer:

- Perform X-ray diffraction (single-crystal, resolution < 0.8 Å) to map N–H⋯O bonds (distance ~2.8–3.0 Å) .

- Compare with DFT-calculated bond lengths (B3LYP/6-31G* basis set) to confirm accuracy .

Basic: What are the key challenges in scaling up synthesis?

Answer:

- Exothermic reactions: Control temperature during TBTU-mediated coupling to prevent side reactions .

- Purification bottlenecks: Use centrifugal partition chromatography (CPC) for large-scale separations .

Advanced: How to assess environmental toxicity of degradation byproducts?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.